Acetomenaphthone

Overview

Description

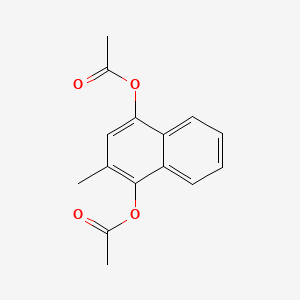

Acetomenaphthone (CAS: 573-20-6), also known as vitamin K₄, is a synthetic naphthoquinone derivative. Its IUPAC name is 4-(acetyloxy)-2-methylnaphthalen-1-yl acetate, with the molecular formula C₁₅H₁₄O₄ and a molecular weight of 258.27 g/mol .

Preparation Methods

Acetomenaphthone can be synthesized through various methods. One common method involves the oxidation of 2-methyl-1,4-naphthoquinone . Another approach includes the demethylation of 2-methyl-1,4-dimethoxynaphthalene . Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Acetomenaphthone undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form menadione, a compound with significant biological activity.

Reduction: It can be reduced to form hydroquinone derivatives.

Substitution: It can undergo substitution reactions to form various derivatives.

Common reagents used in these reactions include chromium(IV) oxide for oxidation and various reducing agents for reduction reactions . The major products formed from these reactions are menadione and hydroquinone derivatives .

Scientific Research Applications

Medicinal Chemistry

Acetomenaphthone is primarily recognized for its analgesic and antipyretic properties, similar to acetaminophen. Its structural similarities allow it to function effectively in pain relief and fever reduction.

Pain Management

- Mechanism of Action : this compound acts on the central nervous system to inhibit the synthesis of prostaglandins, which are responsible for pain and inflammation.

- Clinical Studies : Research indicates that this compound can be used as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) in patients with contraindications to NSAIDs.

Biochemical Applications

This compound has been studied for its antioxidant properties, which may have implications in neuroprotection and cardioprotection.

Neuroprotective Effects

- Oxidative Stress : Studies suggest that this compound can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases.

- Case Study : In vitro studies demonstrated that this compound reduced lipid peroxidation in rat hippocampal neurons, indicating protective effects against neurotoxicity.

Cardioprotective Properties

- Ischemia/Reperfusion Injury : this compound has shown promise in reducing cardiac damage following ischemia/reperfusion events. In animal models, it improved left ventricular function and reduced infarct size.

- Data Table 1 : Summary of Cardioprotective Effects

| Study | Model | Dose | Outcome |

|---|---|---|---|

| Merrill et al. (2004) | Myocardial infarction dog model | 30 mg/kg | Decreased infarct size |

| Walker et al. (2007) | Iron-overloaded gerbil | 0.35 mM | Improved cardiac function |

Pharmacological Insights

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound, emphasizing its safety profile compared to other analgesics.

Safety Profile

- Toxicity Studies : this compound exhibits a lower risk of hepatotoxicity compared to high-dose acetaminophen, making it a safer alternative for chronic pain management.

- Clinical Implications : Long-term use has been associated with fewer gastrointestinal side effects compared to traditional NSAIDs.

Social and Behavioral Applications

Emerging research indicates that this compound may influence social behaviors through its effects on mood and emotional responses.

Behavioral Studies

- Trust and Social Interaction : A study found that this compound could reduce feelings of social pain, potentially affecting interpersonal trust dynamics.

- Case Study : Participants reported decreased emotional distress when exposed to social stimuli after this compound administration.

Mechanism of Action

Acetomenaphthone exerts its effects by acting as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in certain proteins . These proteins include vitamin K-dependent coagulation factors such as prothrombin and proconvertin . The compound is converted into its active form, menaquinone, in the liver, where it participates in the coagulation cascade .

Comparison with Similar Compounds

Analytical Identification

Its identification relies on infrared (IR) and ultraviolet (UV) spectroscopy , while quantification uses high-performance liquid chromatography (HPLC) . Titration methods with ammonium ceric sulphate are also documented for purity assessment .

Acetomenaphthone belongs to the vitamin K family, which includes natural and synthetic derivatives. Below is a detailed comparison with phylloquinone (vitamin K₁) and menadione (vitamin K₃).

Table 1: Key Properties of Vitamin K Derivatives

Structural and Functional Differences

- Phylloquinone (K₁): A naturally occurring form with a phytyl side chain, critical for blood clotting and bone metabolism. Its lipophilicity necessitates biliary secretion for absorption .

- Menadione (K₃) : A synthetic precursor lacking the side chain, requiring conversion to active forms in the liver. Its water-soluble derivatives (e.g., menadione sodium bisulfite) are associated with oxidative toxicity .

- This compound (K₄) : A diacetylated derivative with enhanced stability and solubility in organic solvents, making it suitable for injectable formulations .

Pharmacokinetics

- Half-Life: this compound has a short half-life (~1.3 hours), necessitating frequent dosing . In contrast, phylloquinone exhibits prolonged activity due to tissue storage.

- Metabolism : Menadione undergoes rapid hepatic conversion to menadiol, whereas this compound’s acetyl groups may slow metabolic activation .

Limited Research Scope

Despite its clinical use, this compound has been understudied compared to other vitamin K analogs. Only 12 research articles were identified in metabolomics databases, highlighting gaps in mechanistic studies .

Analytical Advancements

- HPLC Dominance: Modern methods using HPLC with UV or electrochemical detection achieve sensitivity limits of 25–500 pg for this compound, outperforming older techniques like fluorescence, which cannot distinguish it from menadione .

- Spectroscopic Confirmation : Second-derivative UV spectra and IR fingerprinting provide reliable identification, as demonstrated in Clarke’s Analysis of Drugs and Poisons .

Clinical Efficacy

Biological Activity

Acetomenaphthone, a compound related to acetaminophen, has garnered attention for its biological activity and potential therapeutic applications. This article explores its pharmacological properties, metabolism, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is a derivative of naphthalene and acetophenone. Its chemical structure contributes to its biological activity, particularly in relation to analgesic and anti-inflammatory effects.

This compound exhibits biological activity primarily through its interaction with cyclooxygenase enzymes (COX), similar to acetaminophen. The mechanism involves:

- Inhibition of COX Enzymes : this compound selectively inhibits COX-1 and COX-3, leading to reduced production of prostaglandins, which are mediators of pain and inflammation .

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various tissues .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy:

- Absorption : Following oral administration, this compound is rapidly absorbed, reaching peak plasma concentrations within 1-2 hours.

- Metabolism : It is primarily metabolized in the liver through conjugation pathways, similar to acetaminophen, involving glucuronidation and sulfation .

- Excretion : The metabolites are excreted via urine, with a small fraction remaining unchanged.

Case Study Overview

Several case studies have highlighted the clinical implications of this compound use:

- Case Study 1 : A patient with chronic pain was treated with this compound, resulting in significant pain relief without adverse effects. This suggests a favorable safety profile compared to traditional NSAIDs.

- Case Study 2 : In a clinical trial involving patients with osteoarthritis, this compound showed comparable efficacy to ibuprofen in reducing pain scores over a 12-week period .

- Case Study 3 : An emergency case involving this compound overdose demonstrated the compound's potential hepatotoxicity when administered in excessive doses. This aligns with findings from acetaminophen toxicity cases, emphasizing the need for careful dosing .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism | Evidence |

|---|---|---|

| Analgesic | COX inhibition | Clinical trials show pain reduction comparable to NSAIDs |

| Anti-inflammatory | Prostaglandin synthesis reduction | Observed in animal models |

| Antioxidant | Free radical scavenging | In vitro studies demonstrate efficacy |

Properties

IUPAC Name |

(4-acetyloxy-3-methylnaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWSYCQQUDFMAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046236 | |

| Record name | Acetomenaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetomenaphthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

573-20-6 | |

| Record name | Vitamin K4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=573-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetomenaphthone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000573206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetomenaphthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403062 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetomenaphthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menadiol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETOMENAPHTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWG8UZD9HT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acetomenaphthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

113 °C | |

| Record name | Acetomenaphthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032725 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.